molecular formula C9H6FN5O3 B13421968 5-fluoro-2-(2H-tetrazole-5-carbonylamino)benzoic acid

5-fluoro-2-(2H-tetrazole-5-carbonylamino)benzoic acid

Cat. No.: B13421968
M. Wt: 251.17 g/mol
InChI Key: BQPSDJOHNPWDRF-UHFFFAOYSA-N
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Description

5-fluoro-2-(2H-tetrazole-5-carbonylamino)benzoic acid is an organic compound that features a fluorine atom, a tetrazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(2H-tetrazole-5-carbonylamino)benzoic acid typically involves multiple steps. One common approach is to start with a fluorinated benzoic acid derivative, which undergoes a series of reactions to introduce the tetrazole ring and the carbonylamino group. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(2H-tetrazole-5-carbonylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-fluoro-2-(2H-tetrazole-5-carbonylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(2H-tetrazole-5-carbonylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-hydroxybenzoic acid
  • 5-fluoro-2-(trifluoromethyl)benzoic acid
  • 5-fluorouracil

Uniqueness

Compared to similar compounds, 5-fluoro-2-(2H-tetrazole-5-carbonylamino)benzoic acid stands out due to the presence of the tetrazole ring, which can impart unique chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and specificity for certain targets.

Biological Activity

5-Fluoro-2-(2H-tetrazole-5-carbonylamino)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H6FN5O3
  • Molar Mass : 251.17 g/mol
  • Density : 1.755 g/cm³ (predicted)
  • pKa : 2.78 (predicted)

These properties indicate that the compound is a benzoic acid derivative with a fluorine atom and a tetrazole moiety, which are significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The tetrazole ring is known for enhancing the solubility and bioavailability of compounds, which can lead to improved pharmacokinetic profiles.

Antibacterial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antibacterial properties. For instance, studies have shown that derivatives of benzoic acid with tetrazole moieties can inhibit bacterial growth effectively. The structure-activity relationship (SAR) suggests that modifications in the tetrazole and benzoic acid components can enhance their antibacterial efficacy.

CompoundActivityMechanism
This compoundAntibacterialInhibition of bacterial enzyme activity

Antiviral Activity

Similar to its antibacterial properties, derivatives of benzoic acid have been investigated for antiviral activity. A related compound, NC-5, demonstrated significant antiviral effects against influenza A viruses, including drug-resistant strains. This suggests that this compound may also possess similar antiviral properties due to structural similarities.

Case Studies

  • Antiviral Efficacy : In a study evaluating the antiviral activity of benzoic acid derivatives, NC-5 was shown to inhibit various strains of influenza A virus effectively. The compound's ability to protect mice from viral infections highlights the potential of tetrazole-containing benzoic acids in treating viral diseases .
  • Antibacterial Evaluation : Another study focused on the synthesis and evaluation of new benzoic acid derivatives revealed that those incorporating tetrazole rings exhibited potent antibacterial activity against resistant bacterial strains . The results indicated a clear correlation between the presence of the tetrazole moiety and enhanced biological activity.

Properties

Molecular Formula

C9H6FN5O3

Molecular Weight

251.17 g/mol

IUPAC Name

5-fluoro-2-(2H-tetrazole-5-carbonylamino)benzoic acid

InChI

InChI=1S/C9H6FN5O3/c10-4-1-2-6(5(3-4)9(17)18)11-8(16)7-12-14-15-13-7/h1-3H,(H,11,16)(H,17,18)(H,12,13,14,15)

InChI Key

BQPSDJOHNPWDRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)NC(=O)C2=NNN=N2

Origin of Product

United States

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